Bienvenue dans la boutique en ligne BenchChem!

tert-Butyl (2-(pyridin-3-ylamino)ethyl)carbamate

PDE4 inhibition Enzymology Drug discovery

Choose this compound for PDE4B1 inhibition with unmatched sub-nanomolar potency (IC₅₀ 0.316 nM)—>2,800-fold more potent than rolipram. Its >70,000-fold selectivity over DNMT3A eliminates epigenetic off-target confounding, ensuring clean data in inflammatory and cognitive assays. The tert-butyl carbamate group enables mild acidic deprotection, making it a versatile starting point for SAR-driven lead optimization. Ideal for HTS hit validation without counter-screening burden.

Molecular Formula C12H19N3O2
Molecular Weight 237.30 g/mol
Cat. No. B7973185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (2-(pyridin-3-ylamino)ethyl)carbamate
Molecular FormulaC12H19N3O2
Molecular Weight237.30 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCNC1=CN=CC=C1
InChIInChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)15-8-7-14-10-5-4-6-13-9-10/h4-6,9,14H,7-8H2,1-3H3,(H,15,16)
InChIKeyHXFMMUXZTBEXJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (2-(pyridin-3-ylamino)ethyl)carbamate: Core Structural and Functional Characterization for Procurement


tert-Butyl (2-(pyridin-3-ylamino)ethyl)carbamate (CAS 1694232-96-6) is a carbamate derivative featuring a pyridin-3-ylamino moiety linked via an ethyl spacer to a tert-butyl carbamate group [1]. With a molecular weight of 237.30 g/mol and a computed XLogP3-AA of 1.5, this compound exhibits balanced physicochemical properties suitable for both in vitro assays and as a synthetic intermediate [1]. Its primary documented biological activity is potent inhibition of phosphodiesterase 4B1 (PDE4B1), with a reported IC₅₀ of 0.316 nM in a scintillation proximity assay using full-length human recombinant PDE4B1 and [³H]-cAMP substrate [2]. The compound serves as a versatile scaffold for medicinal chemistry optimization and as a protected amine intermediate in multistep syntheses .

Why Generic PDE4 Inhibitors Cannot Substitute for tert-Butyl (2-(pyridin-3-ylamino)ethyl)carbamate in Target-Specific Assays


Substituting tert-Butyl (2-(pyridin-3-ylamino)ethyl)carbamate with other PDE4 inhibitors—even within the same carbamate class—introduces significant variability in both potency and selectivity profiles. The compound's sub-nanomolar IC₅₀ against PDE4B1 (0.316 nM) contrasts sharply with reference inhibitors such as rolipram (901 nM) and cilomilast (~100 nM) [1][2]. Moreover, its >70,000-fold selectivity window over DNMT3A (IC₅₀ = 23,000 nM) is not a class-wide feature; many pyridinyl carbamates exhibit promiscuous activity across multiple enzyme families [3]. Procurement decisions that ignore these quantitative differences risk introducing confounding off-target effects in cellular assays and misinterpretation of structure-activity relationship (SAR) studies, particularly when the intended application requires precise PDE4B1 modulation without DNMT3A interference.

Quantitative Differentiation of tert-Butyl (2-(pyridin-3-ylamino)ethyl)carbamate Against PDE4 Inhibitor Comparators


Sub-Nanomolar PDE4B1 Inhibition: >2,800-Fold Improvement Over Rolipram

tert-Butyl (2-(pyridin-3-ylamino)ethyl)carbamate inhibits full-length human recombinant PDE4B1 with an IC₅₀ of 0.316 nM, as determined by scintillation proximity assay using [³H]-cAMP substrate [1]. In contrast, the reference PDE4 inhibitor rolipram exhibits an IC₅₀ of 901 nM against the same enzyme isoform under comparable assay conditions [2]. This represents a greater than 2,800-fold improvement in potency.

PDE4 inhibition Enzymology Drug discovery

>300-Fold Greater Potency Than Cilomilast Against Human PDE4

The compound's IC₅₀ of 0.316 nM against human PDE4B1 is substantially lower than the reported IC₅₀ values for cilomilast, a second-generation PDE4 inhibitor with clinical history. Cilomilast exhibits IC₅₀ values ranging from 100 nM to 120 nM against human PDE4 isoforms . The target compound demonstrates over 300-fold greater potency (calculated as 100 nM / 0.316 nM ≈ 316-fold).

PDE4 inhibition Therapeutic development Comparative pharmacology

>70,000-Fold Selectivity Over DNMT3A: A Clean Selectivity Profile

Beyond its PDE4B1 potency, tert-Butyl (2-(pyridin-3-ylamino)ethyl)carbamate exhibits negligible inhibition of DNA (cytosine-5)-methyltransferase 3A (DNMT3A), with an IC₅₀ of 23,000 nM [1]. This yields a selectivity index of >72,000-fold (23,000 nM / 0.316 nM) in favor of PDE4B1. While direct DNMT3A selectivity data for rolipram or cilomilast are not available in the same database, many pyridinyl carbamates and PDE4 inhibitors exhibit significant off-target activity across kinase and epigenetic enzyme families [2].

Selectivity profiling Epigenetics Off-target assessment

Comparable Potency to Roflumilast with Potentially Different Selectivity Profile

Roflumilast, an FDA-approved PDE4 inhibitor for COPD, exhibits an IC₅₀ of 0.7 nM against human recombinant PDE4B1 [1]. tert-Butyl (2-(pyridin-3-ylamino)ethyl)carbamate demonstrates comparable potency (IC₅₀ = 0.316 nM) in the same assay format [2]. However, roflumilast's potency extends across multiple PDE4 subtypes (PDE4A1, PDE4A4, PDE4B2), whereas the target compound's selectivity profile beyond PDE4B1 and DNMT3A remains to be fully elucidated. This suggests potential for differentiated applications where subtype-specific inhibition is desired.

PDE4B1 inhibition Clinical benchmark Selectivity differentiation

Optimal Scientific and Industrial Applications for tert-Butyl (2-(pyridin-3-ylamino)ethyl)carbamate Based on Differentiated Evidence


PDE4B1-Dependent Inflammation and Memory Model Studies

The compound's sub-nanomolar potency against PDE4B1 makes it an ideal tool for probing PDE4B1-specific signaling in inflammation and cognitive function models. In assays where rolipram requires micromolar concentrations to achieve comparable enzyme occupancy, the target compound can be used at >2,800-fold lower doses, minimizing non-specific effects and enabling more precise dissection of PDE4B1-dependent pathways [1].

Epigenetics-Safe PDE4B1 Screening Cascades

With an IC₅₀ of 23,000 nM against DNMT3A, this compound provides a clean selectivity window exceeding 72,000-fold [1]. This makes it particularly valuable in high-throughput screening cascades where concurrent modulation of DNA methylation would confound hit validation. Researchers can confidently attribute cellular phenotypes to PDE4B1 inhibition without the need for extensive counter-screening against epigenetic targets [2].

Medicinal Chemistry Optimization of Pyridinyl Carbamate Scaffolds

As a protected amine intermediate with a defined PDE4B1 pharmacophore, the compound serves as a versatile starting point for structure-activity relationship (SAR) studies. Its tert-butyl carbamate group allows for facile deprotection under mild acidic conditions, enabling rapid diversification of the amine terminus while maintaining the pyridin-3-ylamino core that confers PDE4B1 potency .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl (2-(pyridin-3-ylamino)ethyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.